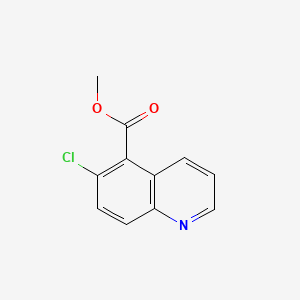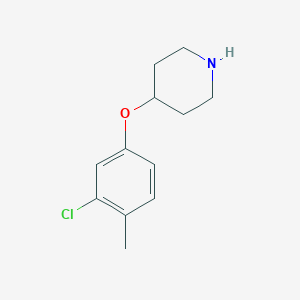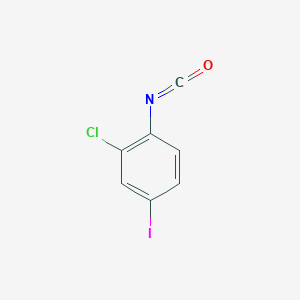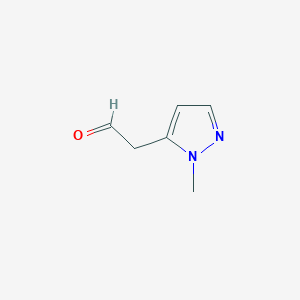
2-(1-Methyl-1h-pyrazol-5-yl)acetaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Methyl-1H-pyrazol-5-yl)acetaldehyde: is an organic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry . This compound features a pyrazole ring substituted with a methyl group at the 1-position and an acetaldehyde group at the 5-position. Its molecular formula is C6H8N2O, and it has a molecular weight of 124.14 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
The synthesis of 2-(1-Methyl-1H-pyrazol-5-yl)acetaldehyde typically involves the cyclocondensation of acetylenic ketones with methylhydrazine or aryl hydrazines in ethanol. This reaction provides regioisomeric pyrazoles . Another method involves the reaction of 1-methyl-1H-pyrazole with acetaldehyde under controlled conditions .
Industrial Production Methods:
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, ensuring high yield and purity through optimized reaction conditions and purification techniques .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The aldehyde group in 2-(1-Methyl-1H-pyrazol-5-yl)acetaldehyde can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The pyrazole ring can participate in various substitution reactions, such as N-arylation, using aryl halides and appropriate catalysts.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Palladium or copper catalysts in the presence of bases like potassium carbonate.
Major Products:
Oxidation: 2-(1-Methyl-1H-pyrazol-5-yl)acetic acid.
Reduction: 2-(1-Methyl-1H-pyrazol-5-yl)ethanol.
Substitution: Various N-aryl derivatives of the pyrazole ring.
Aplicaciones Científicas De Investigación
Chemistry:
2-(1-Methyl-1H-pyrazol-5-yl)acetaldehyde is used as an intermediate in the synthesis of more complex heterocyclic compounds. It serves as a building block for the preparation of pyrazolo[1,5-a]pyrimidines and other fused ring systems .
Biology and Medicine:
In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Pyrazole derivatives have shown activity against various biological targets, including enzymes and receptors .
Industry:
The compound finds applications in the development of agrochemicals and pharmaceuticals. It is used in the synthesis of fungicides and other bioactive molecules .
Mecanismo De Acción
The mechanism of action of 2-(1-Methyl-1H-pyrazol-5-yl)acetaldehyde is primarily related to its ability to interact with biological targets through its pyrazole ring. The pyrazole moiety can form hydrogen bonds and π-π interactions with enzymes and receptors, modulating their activity. This interaction can lead to inhibition or activation of specific biological pathways .
Comparación Con Compuestos Similares
- 2-(1-Methyl-1H-pyrazol-4-yl)acetaldehyde
- 2-(1-Methyl-1H-pyrazol-3-yl)acetaldehyde
- 2-(1-Methyl-1H-pyrazol-5-yl)acetonitrile
Uniqueness:
2-(1-Methyl-1H-pyrazol-5-yl)acetaldehyde is unique due to its specific substitution pattern on the pyrazole ring, which influences its reactivity and biological activity. The presence of the acetaldehyde group at the 5-position allows for diverse chemical transformations and interactions with biological targets .
Propiedades
Fórmula molecular |
C6H8N2O |
|---|---|
Peso molecular |
124.14 g/mol |
Nombre IUPAC |
2-(2-methylpyrazol-3-yl)acetaldehyde |
InChI |
InChI=1S/C6H8N2O/c1-8-6(3-5-9)2-4-7-8/h2,4-5H,3H2,1H3 |
Clave InChI |
BPPVHNDMOZYGLW-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=CC=N1)CC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



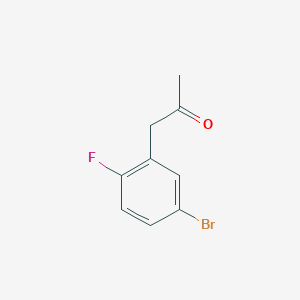
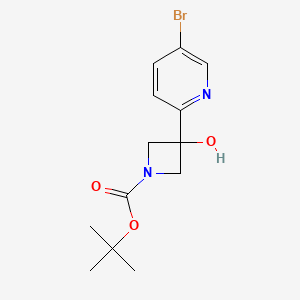
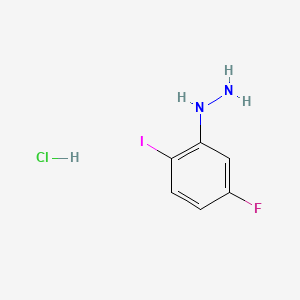
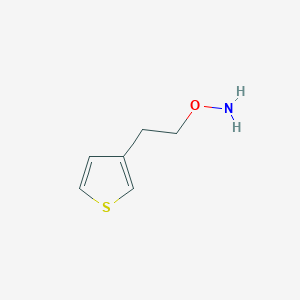
![N-hydroxy-N'-{spiro[3.3]heptan-2-yl}octanediamide](/img/structure/B13558364.png)
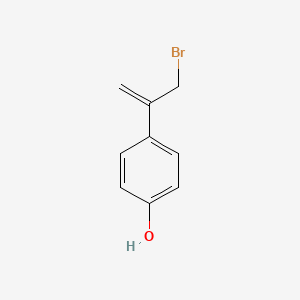
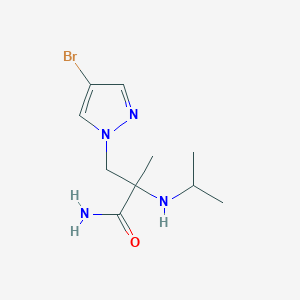
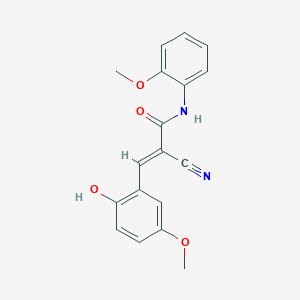
![Rac-(1r,5r,6r)-2-azabicyclo[3.2.0]heptan-6-ol](/img/structure/B13558380.png)
